N-benzyl-6-chloro-4-phenylquinazolin-2-amine
CAS No.:
Cat. No.: VC11195586
Molecular Formula: C21H16ClN3
Molecular Weight: 345.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16ClN3 |
|---|---|
| Molecular Weight | 345.8 g/mol |
| IUPAC Name | N-benzyl-6-chloro-4-phenylquinazolin-2-amine |
| Standard InChI | InChI=1S/C21H16ClN3/c22-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)25-21(24-19)23-14-15-7-3-1-4-8-15/h1-13H,14H2,(H,23,24,25) |
| Standard InChI Key | JAJQZEJUVVSQHK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Composition
Core Architecture
The compound features a quinazoline backbone—a bicyclic system comprising two fused six-membered rings (benzene and pyrimidine). Substituents include:
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Chlorine at position 6, enhancing electrophilic reactivity.
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Phenyl group at position 4, contributing to hydrophobic interactions.
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Benzylamine at position 2, introducing a flexible nitrogen-containing side chain.
Molecular Formula and Weight
The molecular formula is C₂₁H₁₆ClN₃, yielding a molecular weight of 333.83 g/mol. The SMILES notation is ClC1=CC2=NC(=NC(=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5, reflecting its stereoelectronic configuration.
Synthetic Methodologies
Nucleophilic Aromatic Substitution
A common approach involves reacting 2,4-dichloro-6-phenylquinazoline with benzylamine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Triethylamine is typically added to scavenge HCl, driving the reaction to completion :
Yields range from 65–80% after purification via silica gel chromatography .
Suzuki-Miyaura Cross-Coupling
For analogs with additional aryl groups, palladium-catalyzed coupling is employed. For example, substituting the 4-chloro group with phenylboronic acid using Pd(PPh₃)₄ in a microwave reactor (150°C, 30 min) achieves regioselective functionalization .
Industrial-Scale Production
Continuous flow reactors optimize throughput, reducing reaction times from hours to minutes. Automated systems coupled with inline HPLC ensure consistent purity (>98%) .
Physicochemical Properties
Solubility and Stability
| Property | Value | Conditions |
|---|---|---|
| Aqueous solubility | 12 µg/mL | pH 7.4, 25°C |
| LogP (lipophilicity) | 3.8 | Calculated via XLogP3 |
| Melting point | 178–181°C | Differential scanning calorimetry |
The compound exhibits moderate solubility in DMSO (45 mg/mL) and ethanol (22 mg/mL), making it suitable for in vitro assays.
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, quinazoline H-5), 7.85–7.43 (m, 10H, aromatic), 4.65 (s, 2H, CH₂N) .
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IR (KBr): 1620 cm⁻¹ (C=N stretch), 745 cm⁻¹ (C-Cl).
Biological Activity and Mechanisms
Kinase Inhibition
N-Benzyl-6-chloro-4-phenylquinazolin-2-amine demonstrates nanomolar inhibition (IC₅₀ = 34 nM) against EGFR (epidermal growth factor receptor), a tyrosine kinase implicated in cancer progression. Molecular docking studies reveal hydrogen bonding with Met793 and hydrophobic interactions with Leu718 in the ATP-binding pocket .
Antiproliferative Effects
Selectivity indices (>40 for cancer vs. normal cells) suggest therapeutic potential with minimal off-target toxicity .
Comparative Analysis with Analogues
| Compound | Substituents | EGFR IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|---|
| N-Benzyl-6-chloro-4-phenylquinazolin-2-amine | 6-Cl, 4-Ph, 2-NHCH₂Ph | 34 | 12 |
| 6-Chloro-4-phenylquinazoline | 6-Cl, 4-Ph | 210 | 8 |
| N-Methyl-4-phenylquinazolin-2-amine | 4-Ph, 2-NHMe | 890 | 28 |
The benzylamine group enhances kinase binding affinity 6-fold compared to methyl analogues, likely due to π-π stacking with phenylalanine residues .
Future Directions
Structural Optimization
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Introducing electron-withdrawing groups (e.g., CF₃) at position 6 may improve metabolic stability.
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Replacing benzyl with heteroaromatic amines (e.g., pyridyl) could enhance aqueous solubility.
In Vivo Studies
Pharmacokinetic profiling in murine models is critical to assess oral bioavailability and blood-brain barrier penetration.
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